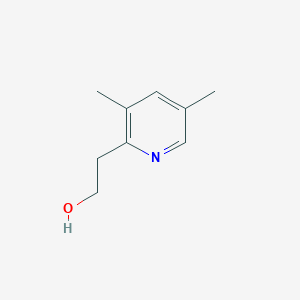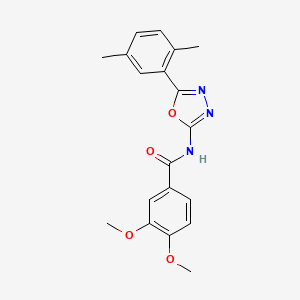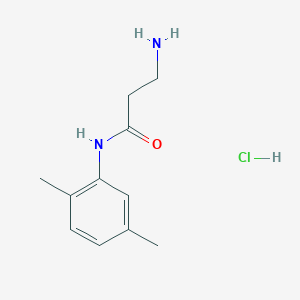
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 1171338-63-8 . It has a molecular weight of 151.21 and its IUPAC name is 2-(3,5-dimethyl-2-pyridinyl)ethanol . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is 1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
Das et al. (2017) introduced Schiff base ligands, including derivatives similar to 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol, to synthesize Cd(II) Schiff base complexes. These complexes demonstrated significant corrosion inhibition properties on mild steel surfaces treated with hydrochloric acid. The study established a connection between inorganic chemistry's coordination compounds and corrosion engineering, offering a new perspective on protecting metal surfaces through molecular design (Das et al., 2017).
Fluorescent Chemosensors
Shylaja et al. (2020) developed dimethylfuran tethered 2-aminopyridine-3-carbonitriles, through a microwave-assisted synthesis, demonstrating the potential of these compounds as fluorescent chemosensors. One of the synthesized compounds showed high sensitivity and selectivity towards Fe3+ ions and picric acid, indicating the practical applications of such molecules in detecting and quantifying environmental and biological analytes (Shylaja et al., 2020).
Molecular and Crystal Structure Analysis
Baker et al. (1995) focused on the synthesis of a ligand similar to 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol and its palladium(II) chloride complex. This research provided insights into the molecular structure of these complexes, revealing a trimeric structure described as a 'molecular tricorn'. Such detailed structural analyses contribute to the understanding of metal-ligand interactions and their implications for designing new materials with specific properties (Baker et al., 1995).
Supramolecular Assemblies
Arora and Pedireddi (2003) studied the crystal engineering of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including pyridine derivatives. This work highlights the role of hydrogen bonding in forming complex structures with potential applications in materials science, showcasing the versatility of pyridine derivatives in constructing ordered molecular assemblies (Arora & Pedireddi, 2003).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H312 and H318 suggest that it is harmful in contact with skin and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposure occurs .
Propriétés
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWHNEPBZFMEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)
![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)


![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)
